molecular formula C18H14N8O B11193787 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11193787
M. Wt: 358.4 g/mol
InChI Key: VBQBCCZYVHMJEW-UHFFFAOYSA-N
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Description

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and a phenyl group attached to the pyrido ring. The presence of the triazole and pyrimidine rings makes this compound of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to its fused triazole-pyrimidine structure and the presence of a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14N8O

Molecular Weight

358.4 g/mol

IUPAC Name

11-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C18H14N8O/c1-11-22-23-12(2)26(11)24-9-8-14-15(17(24)27)16(13-6-4-3-5-7-13)25-18(21-14)19-10-20-25/h3-10H,1-2H3

InChI Key

VBQBCCZYVHMJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5)C

Origin of Product

United States

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